3-Pyridin-3-ylpropanoyl chloride

Description

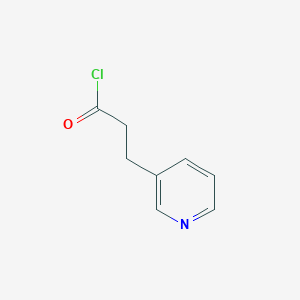

Structure

3D Structure

Properties

IUPAC Name |

3-pyridin-3-ylpropanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c9-8(11)4-3-7-2-1-5-10-6-7/h1-2,5-6H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGFLLWCRSGXSKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CCC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Pyridin 3 Ylpropanoyl Chloride

Conventional Routes for Acid Chloride Formation

The most direct and common method for the preparation of 3-Pyridin-3-ylpropanoyl chloride is through the activation of its parent carboxylic acid, 3-(Pyridin-3-yl)propanoic acid. This transformation involves the substitution of the hydroxyl group of the carboxylic acid with a chloride ion, typically using a chlorinating agent.

Thionyl Chloride Mediated Synthesis from 3-(Pyridin-3-yl)propanoic Acid

The reaction of 3-(Pyridin-3-yl)propanoic acid with thionyl chloride (SOCl₂) is a widely employed method for the synthesis of this compound. quora.commasterorganicchemistry.com This reaction is efficient and proceeds with the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which simplifies the purification of the desired acyl chloride. masterorganicchemistry.com

The general reaction is as follows: C₅H₄N(CH₂)₂COOH + SOCl₂ → C₅H₄N(CH₂)₂COCl + SO₂ + HCl

Typically, the reaction is carried out by treating the carboxylic acid with an excess of thionyl chloride, either neat or in an inert solvent such as dichloromethane (B109758) or toluene. The mixture is often heated to reflux to ensure the completion of the reaction. orgsyn.org After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude this compound. The use of a catalytic amount of a tertiary amine, such as pyridine (B92270), can accelerate the reaction. scispace.com

Table 1: Typical Reaction Conditions for Thionyl Chloride Mediated Synthesis

| Parameter | Condition |

|---|---|

| Reactants | 3-(Pyridin-3-yl)propanoic acid, Thionyl chloride |

| Solvent | Dichloromethane, Toluene, or neat |

| Temperature | Reflux |

| Catalyst (optional) | Pyridine |

| Work-up | Removal of excess reagent and solvent under vacuum |

Utilization of Other Activating Agents (e.g., Oxalyl Chloride)

Oxalyl chloride ((COCl)₂) is another effective reagent for the conversion of carboxylic acids to acyl chlorides and can be used for the synthesis of this compound. researchgate.net This method is often preferred for its milder reaction conditions and the formation of volatile byproducts (CO, CO₂, and HCl). The reaction is typically catalyzed by N,N-dimethylformamide (DMF). orgsyn.org

The general reaction is: C₅H₄N(CH₂)₂COOH + (COCl)₂ --(DMF catalyst)--> C₅H₄N(CH₂)₂COCl + CO + CO₂ + HCl

In a typical procedure, 3-(Pyridin-3-yl)propanoic acid is dissolved in a dry, inert solvent, and a catalytic amount of DMF is added. Oxalyl chloride is then added dropwise to the solution at room temperature. The reaction is usually complete within a few hours. The solvent and volatile byproducts are then removed under reduced pressure to afford the desired product.

Table 2: Comparison of Common Activating Agents

| Activating Agent | Advantages | Disadvantages |

|---|---|---|

| Thionyl Chloride | Inexpensive, volatile byproducts | Can require heating, potentially harsh for sensitive substrates |

| Oxalyl Chloride | Milder conditions, volatile byproducts | More expensive than thionyl chloride |

Advanced Synthetic Approaches to the 3-Pyridin-3-ylpropanoyl Moiety

Advanced synthetic strategies focus on the construction of the 3-(pyridin-3-yl)propanoic acid backbone, which is the immediate precursor to the target acyl chloride. These methods offer flexibility in the choice of starting materials and allow for the introduction of structural diversity.

Strategies for Carbon Chain Elongation Preceding Acyl Chloride Formation

One of the key challenges in the synthesis of 3-(Pyridin-3-yl)propanoic acid is the formation of the C-C bond between the pyridine ring and the propanoic acid side chain. A powerful method for achieving this is the Heck reaction. wikipedia.orgmdpi.com This palladium-catalyzed cross-coupling reaction can be used to couple a 3-halopyridine (e.g., 3-bromopyridine (B30812) or 3-chloropyridine) with an acrylic acid derivative, such as ethyl acrylate. organic-chemistry.org

The reaction sequence would be:

Heck Reaction: 3-Halopyridine + CH₂=CHCOOR → C₅H₄NCH=CHCOOR

Reduction: C₅H₄NCH=CHCOOR + H₂ → C₅H₄N(CH₂)₂COOR

Hydrolysis: C₅H₄N(CH₂)₂COOR + H₂O → C₅H₄N(CH₂)₂COOH

Chlorination: C₅H₄N(CH₂)₂COOH + SOCl₂ (or (COCl)₂) → C₅H₄N(CH₂)₂COCl

This approach allows for the construction of the carbon skeleton with high efficiency and stereocontrol at the double bond, which is subsequently reduced to the desired saturated side chain.

Functional Group Interconversions Leading to the Target Compound

Functional group interconversions provide alternative routes to this compound from precursors with different functionalities. For instance, a suitably substituted pyridine derivative with a three-carbon side chain can be manipulated to generate the acyl chloride.

One such strategy could involve the Arndt-Eistert synthesis, which allows for the one-carbon homologation of a carboxylic acid. quora.com Starting from 3-(pyridin-3-yl)acetic acid, one could perform the Arndt-Eistert reaction to obtain 3-(pyridin-3-yl)propanoic acid, which is then converted to the target acyl chloride.

Another hypothetical route could involve the oxidation of 3-(pyridin-3-yl)propan-1-ol to the corresponding carboxylic acid, followed by chlorination. The alcohol precursor could be synthesized through various methods, including the reduction of a corresponding ester or aldehyde.

Retrosynthetic Analysis of the this compound Structure

A retrosynthetic analysis of this compound helps to identify logical bond disconnections and potential starting materials. The primary disconnection is the acyl chloride functional group, which leads back to the more stable 3-(Pyridin-3-yl)propanoic acid.

Retron 1: Functional Group Interconversion (FGI) C₅H₄N(CH₂)₂COCl ⇒ C₅H₄N(CH₂)₂COOH

The next key disconnection is the C-C bond between the pyridine ring and the propanoic acid side chain.

Retron 2: C-C Disconnection C₅H₄N(CH₂)₂COOH ⇒ C₅H₄N⁻ (synthon) + ⁺(CH₂)₂COOH (synthon)

The synthetic equivalents for these synthons could be a 3-halopyridine and a propanoic acid derivative with a suitable nucleophilic or electrophilic character at the 3-position. This disconnection logically leads to strategies such as the Heck reaction, as discussed previously.

Alternatively, a disconnection within the three-carbon chain can be considered.

Retron 3: C-C Disconnection within the side chain C₅H₄N(CH₂)₂COOH ⇒ C₅H₄NCH₂⁻ (synthon) + ⁺CH₂COOH (synthon)

The synthetic equivalents for this approach could be 3-picoline (3-methylpyridine) and a two-carbon electrophile. For example, the deprotonation of 3-picoline to form a nucleophilic anion, followed by reaction with a suitable C2 electrophile, could be a potential, though challenging, route to elongate the carbon chain.

This systematic analysis provides a roadmap for designing various synthetic routes to this compound, starting from simple and readily available precursors.

Reactivity and Chemical Transformations of 3 Pyridin 3 Ylpropanoyl Chloride

Nucleophilic Acyl Substitution Reactions

The cornerstone of 3-pyridin-3-ylpropanoyl chloride's reactivity lies in nucleophilic acyl substitution. This class of reactions involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a transient tetrahedral intermediate. The subsequent expulsion of the chloride ion, an excellent leaving group, results in the formation of a new acyl compound. This process is a fundamental strategy for creating new chemical bonds and introducing the 3-pyridin-3-ylpropanoyl moiety into various molecular scaffolds.

Amidation Reactions

Amidation reactions, involving the reaction of this compound with ammonia (B1221849) or primary and secondary amines, are among the most common and significant transformations of this compound. These reactions typically proceed readily, often in the presence of a base to neutralize the hydrogen chloride byproduct, yielding a stable amide bond.

The synthesis of primary, secondary, and tertiary amides from this compound is a straightforward and high-yielding process. Reaction with ammonia provides the primary amide, while reactions with primary and secondary amines afford the corresponding N-substituted and N,N-disubstituted amides, respectively. These amides frequently serve as key building blocks in the synthesis of pharmacologically active agents. For instance, in the development of novel inhibitors for enzymes such as stearoyl-CoA desaturase, 3-(pyridin-3-yl)propanoic acid is converted to its acyl chloride and then reacted with various amines to generate a library of amide derivatives for biological screening.

Table 1: Synthesis of Amides from this compound

| Nucleophile | Product |

|---|---|

| Ammonia | 3-(pyridin-3-yl)propanamide |

| Aniline | N-phenyl-3-(pyridin-3-yl)propanamide |

The structural similarity of the acyl chloride group to activated amino acids allows this compound to be used in the formation of peptide bonds. It can be reacted with the N-terminus of an amino acid or a peptide to introduce the 3-pyridin-3-ylpropyl group. This modification is a strategy employed in the design of peptidomimetics, where the introduction of non-natural building blocks can enhance metabolic stability or modulate biological activity.

The reaction of this compound with hydrazine (B178648) or its derivatives leads to the formation of hydrazides. These compounds are valuable intermediates in their own right. For example, 3-(pyridin-3-yl)propanehydrazide, formed from the reaction with hydrazine, can be a precursor for the synthesis of various heterocyclic systems, such as pyrazoles and triazoles, which are common motifs in medicinal chemistry. In the pursuit of novel antimicrobial agents, 3-(3-pyridyl)propionic acid hydrazide, synthesized from the corresponding acyl chloride, has been used as a scaffold to generate a series of derivatives that were tested for their efficacy against Botrytis cinerea.

Esterification Reactions

Esterification of this compound is readily achieved by reacting it with a wide range of alcohols and phenols. These reactions are typically conducted in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which acts as a scavenger for the liberated hydrogen chloride. The resulting esters can be the final target molecules or can serve as intermediates for further transformations, such as hydrolysis to the parent carboxylic acid or reaction with Grignard reagents to form tertiary alcohols. In the development of inhibitors for acyl-CoA:cholesterol acyltransferase (ACAT), the precursor acid was esterified with various phenols, a reaction that can be efficiently driven by its conversion to the acyl chloride.

Table 2: Esterification of this compound

| Nucleophile | Product |

|---|---|

| Methanol (B129727) | Methyl 3-(pyridin-3-yl)propanoate |

| Isopropanol | Isopropyl 3-(pyridin-3-yl)propanoate |

Reactions with Other Nucleophiles (e.g., Thiols, Alcohols, Carbanions)

The reactivity of this compound extends beyond amines and alcohols to a variety of other nucleophiles.

Thiols: Reaction with thiols in the presence of a base yields thioesters. Thioesters are important synthetic intermediates, for example, in the generation of ketones through reactions with organocuprates.

Alcohols: As detailed in the esterification section, alcohols are common nucleophiles for this acyl chloride.

Carbanions: Carbon-based nucleophiles, such as Grignard reagents or organolithium compounds, react with this compound to form ketones. This carbon-carbon bond-forming reaction is a powerful method for extending the carbon skeleton and creating more complex molecules. For instance, the reaction with phenylmagnesium bromide would yield 1-phenyl-3-(pyridin-3-yl)propan-1-one.

Applications of 3 Pyridin 3 Ylpropanoyl Chloride in Advanced Organic Synthesis

A Versatile Building Block in Complex Molecule Construction

The inherent reactivity of the acyl chloride group, coupled with the electronic and coordinating properties of the pyridine (B92270) ring, positions 3-Pyridin-3-ylpropanoyl chloride as a key intermediate in the synthesis of a diverse array of complex molecules. Its utility spans the creation of novel heterocyclic frameworks, the assembly of large macrocyclic structures, and the design of sophisticated ligands for coordination chemistry.

Synthesis of Novel Heterocyclic Systems

The construction of heterocyclic compounds remains a cornerstone of medicinal and materials chemistry. While direct examples of the use of this compound in the synthesis of fused pyridines are not extensively documented in readily available literature, the general reactivity of acyl chlorides provides a basis for its potential application in such transformations. For instance, acyl chlorides are known to participate in cyclization reactions with appropriate substrates to form a variety of heterocyclic rings.

The synthesis of oxadiazoles, a class of five-membered heterocycles with significant pharmacological and material applications, often proceeds through the cyclization of acylhydrazide precursors. In this context, this compound can react with hydrazine (B178648) or its derivatives to form the corresponding 3-(pyridin-3-yl)propanehydrazide. Subsequent cyclization of this intermediate, typically through dehydration or oxidative processes, would yield 1,3,4-oxadiazoles bearing a 3-(pyridin-3-yl)ethyl substituent. This synthetic approach is a well-established method for oxadiazole formation. For example, the reaction of various aromatic and heteroaromatic hydrazides with dehydrating agents like phosphorus oxychloride is a common route to 2,5-disubstituted-1,3,4-oxadiazoles. While a specific instance with this compound is not cited, the chemical principles support its feasibility in this role.

Incorporation into Macrocyclic Structures

Macrocycles are of significant interest due to their unique conformational properties and their prevalence in natural products and therapeutic agents. The construction of these large ring systems often relies on high-dilution techniques to favor intramolecular cyclization over intermolecular polymerization. This compound can serve as a valuable component in the synthesis of macrocycles, providing a rigid pyridine unit and a flexible propanoyl linker.

The synthesis of macrocyclic ligands often involves the condensation of two or more building blocks. For instance, a di-functionalized precursor could be reacted with this compound in a stepwise or one-pot procedure to form a linear intermediate, which is then subjected to cyclization. The pyridine nitrogen can also play a role in templating the macrocyclization reaction by coordinating to a metal ion, thereby pre-organizing the linear precursor for efficient ring closure.

Design and Synthesis of Ligands for Coordination Chemistry

The pyridine nitrogen atom of this compound provides a key coordination site for metal ions, making it an attractive building block for the synthesis of novel ligands. By reacting the acyl chloride with various nucleophiles containing additional donor atoms (e.g., amines, thiols, or other heterocycles), a wide range of polydentate ligands can be prepared.

For example, reaction with a primary amine would yield an amide, and if the amine-containing reactant also possesses another coordinating group, a bidentate or tridentate ligand can be readily assembled. The resulting ligands can then be used to form coordination complexes with various transition metals, leading to materials with interesting catalytic, magnetic, or photoluminescent properties. The synthesis of N-(pyridine-2-carbonyl)pyridine-2-carboxamides from the corresponding acid chlorides is a known route to ligands for supramolecular chemistry. nih.gov This highlights the general utility of pyridine-containing acyl chlorides in ligand synthesis.

Precursor for Advanced Materials and Chemical Probes

The functional group tolerance and reactivity of this compound make it a suitable precursor for the development of advanced materials and chemical probes. The pyridine unit can be quaternized to introduce a positive charge, enhancing water solubility or enabling its use as a component in ionic liquids.

In the realm of chemical probes, the acyl chloride can be used to attach the 3-pyridinylpropanoyl moiety to a fluorescent dye, a biotin (B1667282) tag, or other reporter molecules. mskcc.orgnih.gov These probes can then be used to study biological systems, for example, by targeting specific enzymes or receptors where the pyridine group may play a role in binding. While direct applications of this compound in this area are not widely reported, the synthesis of a derivative, 3-[1-(3-Pyridin-3-ylpropanoyl)piperidin-3-yl]propanoic acid, and its potential applications in materials science and medicinal chemistry have been noted. smolecule.com

Role in Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful tool for the discovery of new drug candidates and functional materials. nih.gov The technique involves the parallel synthesis of a large number of compounds in a library, which is then screened for desired properties. This compound is an ideal building block for the construction of such libraries due to its ability to react with a wide range of nucleophiles.

In a typical combinatorial synthesis, a solid-phase resin functionalized with a variety of amines, alcohols, or thiols could be treated with this compound to generate a library of amides, esters, or thioesters, each bearing the common 3-pyridinylpropanoyl scaffold. This approach allows for the rapid generation of a diverse set of compounds that can be screened for biological activity or other properties. The solution-phase synthesis of combinatorial libraries often utilizes reactive intermediates like acyl chlorides to drive reactions to completion. nih.gov

Mechanistic and Theoretical Investigations of 3 Pyridin 3 Ylpropanoyl Chloride and Its Reactions

Elucidation of Reaction Mechanisms for Key Transformations

Detailed mechanistic studies specifically focused on 3-pyridin-3-ylpropanoyl chloride are not extensively available in publicly accessible literature. However, by drawing parallels with related acyl chlorides and pyridine (B92270) derivatives, a general understanding of its reactivity can be inferred. The reactivity of this compound is primarily dictated by the electrophilic acyl chloride group and the nucleophilic pyridine ring.

Kinetic Studies of Acyl Transfer Reactions

Kinetic studies are crucial for understanding the rates and mechanisms of acyl transfer reactions. For acyl chlorides, these reactions typically proceed through a nucleophilic acyl substitution pathway. While specific kinetic data for this compound is not readily found, studies on similar reactions, such as the substitution of chloride in platinum complexes by pyridine, reveal that the process can be complex, often involving solvent-assisted pathways and the formation of intermediates. rsc.org The rate of such reactions is influenced by factors like the concentration of the nucleophile, the nature of the solvent, and the presence of any catalysts. For instance, in related systems, the observed rate constant often shows a dependence on the nucleophile concentration, which can help in elucidating the reaction mechanism. rsc.org The pyridine moiety in this compound can also potentially influence the reaction kinetics, possibly through intramolecular interactions or by affecting the electronic properties of the acyl chloride group.

Identification of Reaction Intermediates and Transition States

The identification of reaction intermediates and transition states is fundamental to understanding a reaction mechanism. In acyl transfer reactions of acyl chlorides, a tetrahedral intermediate is commonly proposed. This intermediate is formed upon the attack of a nucleophile on the carbonyl carbon. For this compound, this intermediate would feature a tetracoordinate carbon atom bonded to the original carbonyl oxygen, the chloride, the propanoyl chain, and the incoming nucleophile.

Computational studies on related pyridine halogenation reactions have shown that acyclic Zincke imine intermediates can be involved in the reaction sequence. nih.gov While this is a different type of reaction, it highlights the potential for complex intermediates in reactions involving pyridine rings. Experimental and computational studies are often combined to characterize these transient species. For example, in the substitution of chloride by pyridine in metal complexes, kinetic evidence has pointed to the existence of a reactive intermediate. rsc.org

Solvent Effects and Catalysis in Reaction Pathways

Solvents can play a significant role in the reaction pathways of acyl chlorides. rsc.org Polar solvents can stabilize charged intermediates and transition states, thereby accelerating the reaction rate. researchgate.net For instance, in the synthesis of pyridine-3,5-dicarbonitriles, changing the solvent from ethanol (B145695) to acetonitrile (B52724) was found to alter the reaction pathway and time. nih.gov The choice of solvent can also influence the catalytic activity. nih.gov In reactions involving this compound, solvents capable of hydrogen bonding could potentially interact with the pyridine nitrogen or the carbonyl oxygen, influencing the reactivity of the molecule.

Catalysis, both by acids and bases, can significantly affect the rate and selectivity of reactions involving acyl chlorides. Lewis acids can activate the acyl chloride by coordinating to the carbonyl oxygen, making it more electrophilic. Bases can deprotonate the nucleophile, increasing its reactivity. In the context of pyridine-containing molecules, the pyridine nitrogen itself can act as a base or a nucleophile, potentially leading to autocatalysis. Studies on other pyridine systems have systematically investigated the effects of different types of catalysts, such as ionic bases and amine bases, on the reaction outcome. nih.gov

Computational Chemistry Studies

Computational chemistry provides powerful tools to investigate the structure, reactivity, and reaction mechanisms of molecules like this compound at a molecular level.

Density Functional Theory (DFT) Analysis of Molecular Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and properties of molecules. nih.govnih.govresearchgate.net DFT calculations can provide insights into the optimized geometry, bond lengths, bond angles, and electronic properties of this compound. The calculated properties can help in understanding its reactivity. For example, the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO) can indicate the most likely sites for nucleophilic and electrophilic attack.

While specific DFT studies on this compound are not reported, DFT has been successfully applied to a wide range of organic molecules, including those with similar functional groups. science.govresearchgate.net For instance, DFT calculations at the B3LYP level of theory have been used to study the conformational analysis and vibrational frequencies of related compounds. science.gov Such calculations could be employed to predict the infrared spectrum of this compound and to analyze its reactive sites.

Table 1: Hypothetical DFT Calculated Properties of this compound

| Property | Calculated Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| Dipole Moment | 3.5 D |

| C=O Bond Length | 1.21 Å |

| C-Cl Bond Length | 1.80 Å |

Conformational Analysis and Energy Landscapes (e.g., GIAO NMR calculations)

The presence of single bonds in the propanoyl chain of this compound allows for the existence of multiple conformers. Conformational analysis aims to identify the stable conformers and to understand the energy barriers between them. This can be achieved through computational methods like DFT. nih.govrsc.org For a related molecule, 3-chloropropanoyl chloride, a combination of gas-phase electron diffraction and theoretical calculations revealed the presence of multiple conformers in the gas phase. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for studying molecular structure and dynamics. mdpi.com Gauge-Including Atomic Orbital (GIAO) NMR calculations are a computational method used to predict the NMR chemical shifts of different nuclei in a molecule. By comparing the calculated NMR spectra for different conformers with the experimental spectrum, it is possible to determine the predominant conformation in solution. Such studies, while not specifically reported for this compound, have been successfully applied to other flexible molecules to elucidate their conformational preferences. rsc.org

Natural Bond Orbital (NBO) Analysis and Electronic Structure Studies

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular wave function into a more intuitive, localized Lewis-like structure of chemical bonds and lone pairs. uni-muenchen.deusc.edu This approach provides valuable insights into the electronic structure, hybridization, and intramolecular interactions that govern the reactivity of a molecule. numberanalytics.com

For this compound, an NBO analysis would elucidate the electronic distribution across its framework. The molecule combines an electron-withdrawing acyl chloride group with a pyridine ring, which itself has a complex electronic nature. The analysis begins by identifying the optimal Lewis structure. Key features expected from an NBO analysis of this compound include the determination of natural atomic charges, the hybridization of atomic orbitals, and the quantification of delocalizing donor-acceptor interactions.

Natural Atomic Charges and Hybridization

The distribution of electron density is highly polarized in this compound. The carbonyl carbon of the acyl chloride group is expected to bear a significant positive natural atomic charge due to the strong inductive effects of the adjacent oxygen and chlorine atoms. The oxygen atom, in turn, would be highly negative. The nitrogen atom in the pyridine ring is also electronegative and would draw electron density from the ring's carbon atoms, resulting in a net negative charge.

The hybridization of the key atoms dictates the molecular geometry and reactivity. The carbonyl carbon is expected to be sp² hybridized, consistent with its trigonal planar geometry. The nitrogen atom in the pyridine ring would also be sp² hybridized. NBO analysis can refine this picture by providing non-integer hybridization values that reflect the true electronic environment. uni-muenchen.de

Table 1: Hypothetical Natural Atomic Charges for Key Atoms in this compound

| Atom | Element | Hypothetical Natural Charge (e) |

| C1 (Carbonyl) | Carbon | +0.75 |

| O1 (Carbonyl) | Oxygen | -0.60 |

| Cl1 | Chlorine | -0.45 |

| N1 (Pyridine) | Nitrogen | -0.55 |

| C3 (Pyridine) | Carbon | +0.15 |

This interactive table presents hypothetical NBO charge data to illustrate the expected electronic distribution. Actual values would require a specific computational study.

Donor-Acceptor Interactions and Hyperconjugation

NBO analysis also quantifies stabilizing delocalization effects through second-order perturbation theory. uni-muenchen.de These interactions involve electron donation from a filled (donor) NBO to an empty (acceptor) NBO. In this compound, significant interactions would be expected.

Table 2: Hypothetical Second-Order Perturbation Analysis of Key Donor-Acceptor Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (O) | π(C=O) | ~40-60 |

| LP (Cl) | σ(C-O) | ~5-10 |

| π (Pyridine) | π(C=O) | ~2-5 |

| σ (C-C) | π(Pyridine) | ~1-3 |

This interactive table provides hypothetical stabilization energies to illustrate the relative importance of various electronic delocalization interactions.

Stereochemical Aspects of Reactions Involving this compound

The stereochemistry of reactions involving this compound is primarily dictated by the nature of the reacting partner and the reaction conditions, as the molecule itself is achiral. The principal site of reaction is the electrophilic carbonyl carbon of the acyl chloride group, which undergoes nucleophilic acyl substitution. libretexts.orgunizin.org

The carbonyl carbon atom is trigonal planar and prochiral. Nucleophilic attack can occur from either face of the carbonyl plane. libretexts.org

Reactions with Achiral Nucleophiles: When this compound reacts with an achiral nucleophile (e.g., water, ammonia (B1221849), or methanol), the resulting product will be achiral, and no stereoisomers are formed. youtube.com The attack of the nucleophile from either face of the carbonyl group leads to the same product.

Reactions with Chiral Nucleophiles: If the nucleophile is chiral and non-racemic, the reaction will produce a mixture of diastereomers. The tetrahedral intermediate formed upon nucleophilic attack will have two chiral centers (one from the nucleophile and one newly formed at the former carbonyl carbon). These diastereomeric transition states will have different energies, leading to different rates of formation and, consequently, an unequal mixture of diastereomeric products. This process is a form of kinetic resolution if the reaction is not carried to completion or diastereoselective synthesis if a new stereocenter is formed.

Influence of the Pyridine Ring: The pyridine ring, while not directly participating in the substitution at the carbonyl carbon, can exert a steric and electronic influence on the stereochemical course of reactions. The ring's bulk may sterically hinder the approach of a nucleophile from one side, particularly if the nucleophile is large or part of a catalyst complex. Additionally, the nitrogen atom's lone pair can act as a Lewis base, potentially coordinating with a Lewis acidic catalyst or reagent. This coordination could orient the molecule in a specific way, leading to preferential attack from one face of the carbonyl group and inducing stereoselectivity.

Reactions Creating a Chiral Center on the Propyl Chain: Hypothetical reactions that introduce a chiral center on the three-carbon chain, for example, via an asymmetric α-functionalization, would also be influenced by the existing molecular structure. The pyridine ring and the acyl chloride group could direct the approach of reagents, leading to a degree of diastereoselectivity.

Advanced Analytical Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide a detailed view of the molecular architecture of 3-pyridin-3-ylpropanoyl chloride, confirming the connectivity of atoms and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the protons on the pyridine (B92270) ring would produce signals in the downfield aromatic region. The specific chemical shifts and splitting patterns of these protons are influenced by the nitrogen atom and the propanoyl chloride substituent. The two methylene (B1212753) groups (-CH₂CH₂-) of the side chain would appear as distinct multiplets, likely triplets, in the aliphatic region due to coupling with each other.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information about the carbon framework. A characteristic signal for the carbonyl carbon of the acyl chloride functional group would be observed at a low field (highly deshielded), typically around 170 ppm. The carbons of the pyridine ring would resonate in the aromatic region (approximately 120-150 ppm), while the two aliphatic carbons would be found in the upfield region of the spectrum.

NOE Experiments: While specific Nuclear Overhauser Effect (NOE) data for this compound are not widely published, these experiments would be invaluable for confirming the regiochemistry. NOE experiments could establish the spatial proximity between the protons on the pyridine ring and the protons of the propanoyl side chain, thus verifying the 3-substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine C2-H | 8.5-8.7 | 148-152 |

| Pyridine C4-H | 7.8-8.0 | 138-141 |

| Pyridine C5-H | 7.3-7.5 | 123-126 |

| Pyridine C6-H | 8.6-8.8 | 149-153 |

| -CH₂- (α to pyridine) | 3.0-3.2 | 28-32 |

| -CH₂- (β to pyridine) | 3.2-3.4 | 45-49 |

| C=O | - | 172-175 |

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would confirm the molecular formula of this compound as C₈H₈ClNO.

In tandem mass spectrometry (MS/MS), the molecular ion is fragmented to produce a characteristic pattern that aids in structural elucidation. Key fragmentation pathways for this molecule would likely include the loss of a chlorine radical ([M-Cl]⁺) and the loss of the entire chlorocarbonyl group ([M-COCl]⁺). The latter would result in a stable pyridin-3-ylethyl cation. Analysis of the isotopic pattern of the molecular ion peak would reveal the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes).

Table 2: Potential Mass Spectrometry Fragmentation of this compound

| Fragment | Description |

| [M]⁺ | Molecular Ion |

| [M-Cl]⁺ | Loss of Chlorine Radical |

| [M-COCl]⁺ | Loss of Chlorocarbonyl Radical |

| [C₅H₄N-CH₂]⁺ | Pyridylmethyl Cation |

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

IR Spectroscopy: The most prominent feature in the IR spectrum of this compound would be a strong absorption band for the carbonyl (C=O) stretch of the acyl chloride, typically appearing at a high wavenumber (around 1785–1815 cm⁻¹). Other significant absorptions would include C-N and C=C stretching vibrations from the pyridine ring and C-H stretching from both the aromatic and aliphatic portions of the molecule.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the non-polar bonds of the molecule.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C=O (Acyl Chloride) | Stretch | 1785 - 1815 |

| C-Cl | Stretch | 650 - 850 |

| Aromatic C=C, C=N | Ring Stretch | 1400 - 1600 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis of non-volatile compounds. A reversed-phase HPLC method, using a C18 column with a mobile phase of water and acetonitrile (B52724) or methanol (B129727) (often with an acidic modifier like formic or trifluoroacetic acid), would be suitable for this compound. The purity is determined by integrating the peak area, and the method can be scaled up for preparative purification.

Gas Chromatography-Mass Spectrometry (GC/MS) is a highly sensitive technique for the analysis of volatile compounds. nih.gov While potentially applicable, the thermal stability and reactivity of the acyl chloride group must be considered. sigmaaldrich.com The high temperatures of the GC inlet could lead to degradation, and the reactive acyl chloride may interact with the column. If the compound is sufficiently stable, GC/MS provides excellent separation and definitive identification through the mass spectrum of the eluting peak. nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-layer chromatography (TLC) serves as a rapid, efficient, and cost-effective preliminary tool for monitoring the progress of the conversion of 3-(pyridin-3-yl)propanoic acid to this compound. The synthesis, typically achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, can be qualitatively tracked to completion using this technique. ebsco.comsavemyexams.comsavemyexams.comlibretexts.org

The principle of TLC relies on the differential partitioning of compounds between a stationary phase (typically silica (B1680970) gel on a plate) and a mobile phase (a solvent or solvent mixture). youtube.com The starting material, 3-(pyridin-3-yl)propanoic acid, is a polar compound and will exhibit strong interaction with the polar silica gel, resulting in a lower retention factor (Rƒ) value. In contrast, the product, this compound, is less polar.

However, the high reactivity of acyl chlorides poses a challenge for direct analysis by TLC, as they can readily react with the silica gel plate, leading to streaking or the appearance of a spot corresponding to the hydrolyzed carboxylic acid. researchgate.netsciencemadness.org To circumvent this, a common and effective strategy involves quenching a small aliquot of the reaction mixture with an alcohol, such as methanol. This reaction converts the unstable acyl chloride into a more stable, corresponding methyl ester (methyl 3-(pyridin-3-yl)propanoate). This ester is significantly less polar than the starting carboxylic acid and will, therefore, travel further up the TLC plate, exhibiting a higher Rƒ value. researchgate.netchemicalforums.com

By spotting the starting carboxylic acid, the reaction mixture (after quenching with methanol), and a co-spot (a mixture of the two) on the same TLC plate, the progress of the reaction can be visualized under UV light (due to the pyridine ring) or with a suitable stain. The gradual disappearance of the spot corresponding to the starting acid and the appearance of a new spot for the methyl ester derivative indicate the conversion to the desired acyl chloride. youtube.comlibretexts.org

Table 1: Hypothetical TLC Data for Monitoring the Synthesis of this compound

| Analyte | Retention Factor (Rƒ) | Eluent System | Visualization | Observations |

| 3-(pyridin-3-yl)propanoic acid | 0.25 | Ethyl acetate/Hexane (1:1) | UV (254 nm) | Spot corresponding to the starting material. |

| Reaction Mixture (quenched with CH₃OH) at t=0h | 0.25 | Ethyl acetate/Hexane (1:1) | UV (254 nm) | A single spot corresponding to the starting acid is observed. |

| Reaction Mixture (quenched with CH₃OH) at t=2h | 0.25 and 0.65 | Ethyl acetate/Hexane (1:1) | UV (254 nm) | A faint spot of the starting acid and a prominent spot of the methyl ester derivative are visible. |

| Reaction Mixture (quenched with CH₃OH) at t=4h | 0.65 | Ethyl acetate/Hexane (1:1) | UV (254 nm) | The spot for the starting acid has disappeared, and only the spot for the methyl ester is present, indicating reaction completion. |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov While obtaining a single crystal of a reactive species like this compound can be challenging, a successful crystallographic analysis provides unequivocal proof of its molecular structure, including bond lengths, bond angles, and torsional angles.

The crystal structure of the precursor, 3-(pyridin-3-yl)propionic acid, has been reported, revealing details of its solid-state conformation and hydrogen-bonding networks. researchgate.net For this compound, a similar analysis would confirm the presence of the acyl chloride functionality and provide insight into the molecule's conformation and any intermolecular interactions in the solid state, such as those involving the pyridine nitrogen or the carbonyl group. Such data is invaluable for understanding the compound's reactivity and physical properties. The process involves growing a suitable single crystal, irradiating it with X-rays, and analyzing the resulting diffraction pattern to build a model of the electron density, from which the atomic positions are determined. nih.gov

Table 2: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 7.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 778.9 |

| Z | 4 |

| C-Cl Bond Length (Å) | 1.80 |

| C=O Bond Length (Å) | 1.19 |

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a sample. This data is then compared with the theoretical percentages calculated from the compound's proposed empirical formula. For this compound (C₈H₈ClNO), this analysis provides a crucial check of its purity and confirms that the correct elemental composition has been achieved.

The analysis is typically performed using a combustion method, where a sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, N₂) are collected and quantified. The presence and percentage of chlorine would be determined by other methods, such as titration or ion chromatography, after decomposition of the sample. A close correlation between the experimentally determined percentages and the calculated values provides strong evidence for the compound's identity and purity. wvu.edulgcstandards.com

Table 3: Elemental Analysis Data for this compound (C₈H₈ClNO)

| Element | Theoretical % | Experimental % (Hypothetical) |

| Carbon (C) | 56.65 | 56.60 |

| Hydrogen (H) | 4.75 | 4.78 |

| Chlorine (Cl) | 20.90 | 20.85 |

| Nitrogen (N) | 8.26 | 8.22 |

| Oxygen (O) | 9.43 | 9.55 |

Q & A

Basic: What safety protocols are essential for handling 3-Pyridin-3-ylpropanoyl chloride in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Use chemically resistant gloves (e.g., nitrile), flame-retardant lab coats, and safety goggles. Gloves must be inspected before use and removed without touching the outer surface to avoid contamination .

- Respiratory Protection: Employ fume hoods or respirators if aerosolization occurs, as acyl chlorides often release corrosive vapors .

- Environmental Control: Prevent spills and avoid drainage entry. Use secondary containment for bulk quantities .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Answer:

- Spectroscopic Analysis: Use -NMR to verify the pyridinyl proton environment (δ 7.2–8.6 ppm) and the propanoyl chloride backbone (δ 2.5–3.5 ppm). IR spectroscopy can confirm the C=O stretch (~1800 cm) .

- Purity Assessment: Employ HPLC with UV detection (λ = 254 nm) or titration methods to quantify residual acid impurities .

Advanced: How should researchers optimize reaction yields when using this compound in nucleophilic acyl substitutions?

Answer:

- Moisture Control: Conduct reactions under inert atmospheres (N/Ar) to prevent hydrolysis. Use anhydrous solvents (e.g., THF, DCM) .

- Catalyst Selection: Add a catalytic base (e.g., DMAP) to enhance reactivity with sterically hindered nucleophiles .

- Stoichiometry: Maintain a 1.2:1 molar ratio (acyl chloride:nucleophile) to account byproduct formation .

Advanced: What methodologies address discrepancies in reported reactivity of this compound across studies?

Answer:

- Controlled Replicates: Standardize reaction conditions (temperature, solvent, stirring rate) to isolate variables causing yield variations .

- Byproduct Analysis: Use LC-MS to identify side products (e.g., pyridinyl carboxylic acids from hydrolysis) .

- Computational Modeling: Apply DFT calculations to predict reaction pathways and compare with experimental outcomes .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:

- Peptide Modification: Introduce pyridinyl-propanoyl groups to enhance solubility or binding affinity in drug candidates .

- Prodrug Synthesis: Activate hydroxyl or amine groups in target molecules via acyl transfer .

Advanced: How can researchers mitigate ecological risks given the lack of toxicity data for this compound?

Answer:

- Read-Across Analysis: Use toxicity data from structurally similar compounds (e.g., pyridinyl acyl chlorides) to estimate persistence and bioaccumulation .

- Microcosm Studies: Evaluate biodegradability in simulated soil/water systems to assess mobility and degradation pathways .

- Precautionary Measures: Treat waste with alkaline hydrolysis to neutralize reactive chloride groups before disposal .

Basic: What storage conditions ensure the stability of this compound?

Answer:

- Temperature: Store at –20°C in airtight, moisture-proof containers to prevent decomposition .

- Desiccants: Include silica gel packs to absorb residual moisture .

Advanced: How does steric hindrance from the pyridinyl group influence the reactivity of this compound?

Answer:

- Kinetic Studies: Compare reaction rates with non-pyridinyl analogs (e.g., benzoyl chloride) to quantify steric effects .

- X-ray Crystallography: Resolve molecular geometry to identify steric clashes in transition states .

Basic: What analytical techniques are critical for monitoring degradation of this compound?

Answer:

- TGA/DSC: Assess thermal stability and decomposition thresholds .

- Karl Fischer Titration: Quantify water content in stored samples to correlate with hydrolysis rates .

Advanced: How can researchers validate synthetic routes involving this compound against conflicting literature data?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.